molecular formula C16H29N3O6 B2784728 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid CAS No. 212567-95-8

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid

货号: B2784728
CAS 编号: 212567-95-8
分子量: 359.423
InChI 键: PDHAIWOFMLXREX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid typically involves the protection of the amino and guanidino groups of arginine. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

化学反应分析

Types of Reactions

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Synthetic Routes

The synthesis of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions are crucial for achieving high yields and purity.

General Synthetic Procedure:

  • Dissolve arginine in DMF or DCM.
  • Add di-tert-butyl dicarbonate to the solution.
  • Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product using recrystallization or chromatography.

Peptide Synthesis

This compound is primarily used as a protective agent for amino acids during peptide synthesis. The Boc groups allow for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds with other amino acids.

  • Deprotection Reaction : Removal of Boc groups using trifluoroacetic acid (TFA).
  • Coupling Reactions : Formation of peptide bonds using reagents such as N,N’-diisopropylcarbodiimide (DIC).

Drug Development

The compound has been investigated for its potential in developing peptide-based drugs and prodrugs with anticancer activity. Its guanidine moiety is associated with various pharmacological effects, including:

  • Anticancer Properties : Studies have shown that guanidine derivatives can inhibit tumor growth.
  • Antimicrobial Activity : Certain derivatives exhibit activity against bacterial strains.

Biochemical Studies

In biological research, this compound plays a role in studying protein-protein interactions and enzyme mechanisms. Its ability to stabilize protein conformations enhances its utility in biochemical assays.

Anticancer Activity

Research has demonstrated that derivatives of guanidine compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that using this compound in drug formulations can enhance therapeutic efficacy against specific tumors.

Peptide Synthesis Efficiency

A comparative study indicated that employing this compound improved yields in peptide synthesis compared to traditional methods lacking protective groups. The efficiency gained from using multiple Boc groups allows for more complex peptide sequences to be synthesized reliably.

Protein Interaction Studies

Experiments have shown that this compound can stabilize certain protein conformations during assays, which is critical for understanding enzyme kinetics and protein functionality.

作用机制

The mechanism of action of 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid primarily involves its role as a protecting group. The Boc groups protect the amino and guanidino functionalities of arginine during chemical reactions, preventing unwanted side reactions. The Boc groups can be removed under mild acidic conditions, revealing the active arginine molecule .

相似化合物的比较

Similar Compounds

Uniqueness

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc groups. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

生物活性

5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid (CAS: 212567-95-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C16H29N3O6
  • Molecular Weight : 359.42 g/mol
  • IUPAC Name : (Z)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid
  • Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its role as a guanidine derivative. Guanidine compounds have been shown to exhibit various pharmacological effects, including:

  • Arginase Inhibition : Recent studies have highlighted the potential of guanidine derivatives in inhibiting arginase, an enzyme implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibition of arginase can lead to increased levels of arginine, which is crucial for nitric oxide synthesis and other metabolic pathways .
  • Growth Hormone Secretagogue Activity : The compound has been integrated into growth hormone secretagogue (GHS) analogs, demonstrating enhanced in vitro potency and improved pharmacokinetic properties in animal models .

In Vitro Studies

  • Cell Proliferation Assays : Studies indicate that derivatives of this compound can significantly affect cell proliferation rates in various cancer cell lines. The mechanism appears to involve modulation of the cell cycle and induction of apoptosis.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to metabolic pathways. For instance, it has shown promise in inhibiting arginase activity, which could potentially be leveraged for therapeutic applications in cancer treatment .

In Vivo Studies

  • Animal Models : Research involving rat models has demonstrated that certain analogs derived from this compound exhibit improved efficacy in promoting growth hormone release compared to existing therapies. This suggests potential applications in treating growth deficiencies .
  • Pharmacokinetics : The pharmacokinetic profile of these compounds indicates favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Case Studies

StudyObjectiveFindings
Study on GHS Analog DevelopmentEvaluate the effectiveness of new GHS analogs incorporating the compoundEnhanced potency and improved pharmacokinetics observed in rat models .
Arginase Inhibition ResearchAssess the inhibitory effects on arginase isoformsSignificant inhibition noted, suggesting therapeutic potential for cardiovascular diseases .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid, and how can purity be optimized?

  • Methodology : The synthesis typically involves sequential tert-butoxycarbonyl (Boc) protection of the guanidino group. Key steps include:

  • Selective Boc protection : Use Boc anhydride under basic conditions (e.g., DMAP or TEA) to protect guanidine, ensuring minimal side reactions with the carboxylic acid group .
  • Carboxylic acid activation : Protect the pentanoic acid moiety via esterification (e.g., methyl ester) during Boc protection to prevent unwanted interactions .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography with gradients of acetonitrile/water (for polar intermediates) or ethyl acetate/hexane (for Boc-protected intermediates) to achieve >95% purity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Stability studies should include:

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For Boc-protected compounds, degradation typically occurs >150°C .
  • Hydrolytic sensitivity : Monitor Boc group integrity via ¹H NMR (disappearance of tert-butyl peaks at δ 1.4 ppm) after exposure to acidic (pH <3) or aqueous conditions .
  • Storage recommendations : Store at 2–8°C in inert atmospheres (argon) to prevent hygroscopic degradation of the guanidino group .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR spectroscopy : ¹H/¹³C NMR to verify Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and guanidino proton resonance (δ 6.5–8.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ for C₁₉H₃₄N₄O₆: expected m/z 439.25) .
  • FT-IR : Detect carbonyl stretches (Boc groups at ~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Assay standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4 vs. 6.5), as Boc-protected guanidines exhibit pH-dependent solubility .
  • Metabolite analysis : Use LC-MS to detect Boc deprotection in cellular assays, which may generate bioactive intermediates (e.g., free guanidino-pentanoic acid) .
  • Dose-response reevaluation : Perform nonlinear regression analysis to account for non-monotonic effects due to aggregation at high concentrations (>100 µM) .

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

  • Methodology :

  • Coupling reagents : Use HATU or COMU instead of DCC to minimize racemization of the pentanoic acid moiety during solid-phase peptide synthesis .
  • Temporary protection : Introduce Fmoc or Alloc groups on the carboxylic acid to prevent undesired crosslinking with the guanidino group .
  • Real-time monitoring : Employ in-situ FT-IR to track carbodiimide-mediated coupling efficiency and residual free acid content .

Q. How can computational modeling guide the design of derivatives with enhanced enzymatic resistance?

  • Methodology :

  • Molecular docking : Simulate interactions between the Boc-protected guanidino group and proteolytic enzymes (e.g., trypsin) using AutoDock Vina to predict cleavage sites .
  • QM/MM simulations : Calculate energy barriers for Boc deprotection in acidic microenvironments (e.g., lysosomes) to prioritize stable derivatives .
  • SAR analysis : Correlate logP values (from HPLC-derived retention times) with cellular uptake rates to optimize hydrophobicity .

Q. Troubleshooting & Methodological Gaps

Q. Why do NMR spectra sometimes show unexpected peaks near δ 1.0–1.2 ppm?

  • Analysis : These peaks may indicate incomplete Boc protection or tert-butyl group degradation. Verify reaction completion via TLC (Rf ~0.5 in 3:1 ethyl acetate/hexane) and repeat Bocylation with excess Boc anhydride .

Q. How to address low yields in the final hydrolysis step to regenerate the carboxylic acid?

  • Optimization :

  • Use TFA/water (95:5) instead of HCl/dioxane for milder deprotection of methyl esters .
  • Add scavengers (e.g., triisopropylsilane) to suppress tert-butyl cation formation, which can alkylate the guanidino group .

属性

IUPAC Name

5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O6/c1-15(2,3)24-13(22)18-12(17-10-8-7-9-11(20)21)19-14(23)25-16(4,5)6/h7-10H2,1-6H3,(H,20,21)(H2,17,18,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHAIWOFMLXREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212567-95-8
Record name 5-[({[(tert-butoxy)carbonyl]amino}({[(tert-butoxy)carbonyl]imino})methyl)amino]pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。